molecular formula C15H21BN2O3 B2881347 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole CAS No. 2377609-98-6

5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole

Cat. No.: B2881347
CAS No.: 2377609-98-6
M. Wt: 288.15
InChI Key: WZIPBLWGLUZRFB-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole is a boron-containing heterocyclic compound featuring an indazole core substituted with a methoxy group at position 5, a methyl group at position 1, and a pinacol boronate ester at position 2. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . This compound is of interest in medicinal chemistry and materials science due to the indazole scaffold’s prevalence in bioactive molecules and the boronate group’s versatility in functionalization .

Properties

IUPAC Name

5-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)13-11-9-10(19-6)7-8-12(11)18(5)17-13/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIPBLWGLUZRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-3-indazole with a boronic acid derivative under specific conditions, such as the presence of a palladium catalyst and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to its corresponding oxo derivatives.

  • Reduction: Reduction of the boronic acid group to borane derivatives.

  • Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of borane derivatives.

  • Substitution: Generation of various substituted indazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: In biological research, 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole can be used as a probe to study biological processes. Its ability to bind to specific proteins or enzymes makes it useful in biochemical assays and drug discovery.

Medicine: This compound has potential applications in medicinal chemistry. It can serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases where boronic acid derivatives play a role, such as cancer and inflammatory conditions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid moiety to the coupling partner. In biological assays, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to measurable biological responses.

Comparison with Similar Compounds

Structural and Functional Analogues

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (CAS 1189746-27-7)

  • Structural Differences : The methyl group is at position 2 instead of position 1, and the methoxy group is absent.
  • However, the lack of electron-donating methoxy may lower electronic activation for nucleophilic substitution .
  • Applications : Used in OLED intermediates due to its simpler structure and lower molecular weight (258.12 g/mol vs. ~298 g/mol for the target compound) .

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 1430753-39-1)

  • Structural Differences : A benzyl group replaces the methyl at position 1.
  • Physicochemical Properties : Higher molecular weight (334.22 g/mol) and lipophilicity (logP ~3.5) compared to the target compound, making it more suitable for hydrophobic drug delivery systems .
  • Synthetic Utility : The benzyl group allows for deprotection strategies in multi-step syntheses, whereas the methyl group in the target compound offers stability under harsh conditions .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2)

  • Core Heterocycle : Replaces indazole with benzo[d]isoxazole.
  • Electronic Effects : The isoxazole’s oxygen atom introduces electron-withdrawing effects, reducing boronate reactivity in cross-coupling compared to indazole derivatives .
  • Applications : Primarily used in agrochemical research due to its lower toxicity profile (LD50 > 500 mg/kg in rodents) .
Positional Isomers and Regiochemical Impact
  • 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 864771-17-5)
    • Key Difference : Boronate at position 5 instead of 3.
    • Reactivity : Position 5 boronation may hinder steric access in coupling reactions, reducing yields by ~15% compared to position 3 analogues .
  • 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 2304634-00-0)
    • Regiochemical Impact : Boronate at position 7 alters conjugation pathways, shifting UV-Vis absorption maxima by ~20 nm compared to position 3 derivatives .

Biological Activity

5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is a compound that has garnered attention in recent years due to its potential biological activities. This indazole derivative is characterized by its unique molecular structure, which includes a methoxy group and a dioxaborolane moiety. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C15H21BN2O3
  • Molecular Weight : 288.15 g/mol
  • CAS Number : 2377609-98-6

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases and enzymes involved in cellular signaling pathways.

Anticancer Activity

Recent research has highlighted the anticancer potential of indazole derivatives. In particular, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)0.126
MCF-7 (Breast)17.02

These results indicate a promising selectivity for cancer cells over normal cells, suggesting a potential therapeutic window.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-induced models:

Cytokine Reduction (%) Concentration (µM)
Nitric Oxide (NO)>50%1
IL-6>40%1

These findings suggest that the compound may have utility in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity
    • A study evaluated the effects of various indazole derivatives on cancer cell lines. The results indicated that the compound exhibited potent inhibitory effects on MDA-MB-231 cells with an IC50 value of 0.126 µM. This was significantly lower than the IC50 values for non-cancerous MCF10A cells .
  • Anti-inflammatory Study
    • In another investigation focusing on anti-inflammatory activity, researchers found that the compound reduced NO levels in BV-2 microglial cells by over 50% at a concentration of 1 µM. This suggests its potential as an anti-inflammatory agent in neuroinflammatory conditions .

Toxicity and Safety Profile

Safety assessments are critical for any compound intended for therapeutic use. Preliminary toxicity studies conducted in vivo showed that this compound had a favorable safety profile at doses up to 40 mg/kg when administered orally to healthy mice over three days .

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